6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione
Overview
Description
6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide and other organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often utilizing advanced catalytic methods and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler, more reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically controlled to maintain the integrity of the compound’s complex structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride: Shares a similar dioxotetrahydrofuran moiety but differs in the core structure.
2,5-Dioxotetrahydro-3-furanyl acetate: Contains a similar dioxotetrahydrofuran group but has different functional groups attached.
Uniqueness
6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione is unique due to its specific combination of furan and pyran rings with the dioxotetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-(2,5-dioxooxolan-3-yl)-4-methyl-4,6,7,7a-tetrahydro-3aH-furo[3,4-c]pyran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O7/c1-4-9-6(11(15)19-12(9)16)2-7(17-4)5-3-8(13)18-10(5)14/h4-7,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJEAWMNSBEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)C3CC(=O)OC3=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949315 | |
Record name | 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26427-28-1 | |
Record name | 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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